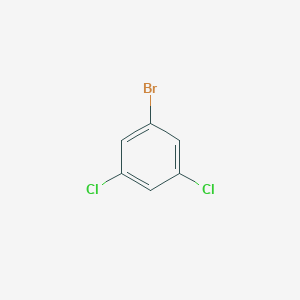

1-Bromo-3,5-dichlorobenzene

説明

特性

IUPAC Name |

1-bromo-3,5-dichlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2/c7-4-1-5(8)3-6(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZHFFMWJXJBBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066524 | |

| Record name | Benzene, 1-bromo-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19752-55-7 | |

| Record name | Bromo-3,5-dichlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19752-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-3,5-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019752557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-bromo-3,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-bromo-3,5-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3,5-dichlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Bromo-3,5-dichlorobenzene (CAS No. 19752-55-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Bromo-3,5-dichlorobenzene, a key chemical intermediate. It covers its physicochemical properties, spectroscopic data, synthesis protocols, and critical applications in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Core Compound Information

This compound is a halogenated aromatic compound widely utilized as a building block in organic chemistry. Its structure, featuring a reactive bromine atom and two deactivating chlorine atoms on a benzene (B151609) ring, makes it a versatile substrate for a variety of cross-coupling reactions.

CAS Number: 19752-55-7[1]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the tables below. This data is essential for reaction planning, safety assessment, and quality control.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 19752-55-7 | [1] |

| Molecular Formula | C₆H₃BrCl₂ | [2] |

| Molecular Weight | 225.89 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 73-75 °C | [1] |

| Boiling Point | 232 °C (at 757 mmHg) | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | 3,5-Dichlorobromobenzene | [2] |

Table 2: Spectroscopic Data

| Spectrum Type | Key Identifiers / Data Source |

| ¹H NMR | Sigma-Aldrich Co. LLC. (via PubChem)[2] |

| ¹³C NMR | W. Robien, Inst. of Org. Chem., Univ. of Vienna (via PubChem)[2] |

| Mass Spectrum | NIST (via PubChem)[2] |

| IR Spectrum | Coblentz Society (via NIST) |

Synthesis Methodologies

The synthesis of this compound can be achieved via multiple routes. Below are detailed protocols for two established methods suitable for laboratory and industrial-scale production.

Synthesis via Isomerization of Monobromodichlorobenzenes

This industrial process produces this compound in high yield through the catalyzed isomerization of other monobromodichlorobenzene isomers.

Workflow Diagram: Synthesis via Isomerization

Caption: Workflow for the synthesis of this compound via isomerization.

Experimental Protocol:

-

Bromination: Charge a suitable reactor with a dichlorobenzene isomer (ortho, meta, or para) or a mixture thereof. Add an aluminum halide catalyst (e.g., AlCl₃, AlBr₃) at a mole ratio of 0.001 to 0.1 relative to the halobenzenes. Introduce bromine (Br₂) to the mixture at a temperature between 0°C and 80°C.

-

Isomerization: After the initial bromination, add more aluminum halide catalyst to achieve a mole ratio of 0.02 to 1. Heat the reaction mixture to between 80°C and 180°C. Maintain this temperature for 0.5 to 15 hours to facilitate the isomerization of the monobromodichlorobenzene mixture to the desired 1-bromo-3,5-dichloro isomer.

-

Work-up: Cool the reaction mixture and wash it with water or a dilute acid (e.g., HCl) to quench the catalyst.

-

Isolation: Cool the resulting organic oil to room temperature or below to induce crystallization of this compound.

-

Purification: Collect the solid product by filtration. The filtrate, containing other isomers and halobenzenes, can be recycled back into the isomerization step. The solid product can be further purified by recrystallization if necessary.

Synthesis from Acetanilide (B955)

This multi-step laboratory synthesis provides a more controlled route to the target compound.

Workflow Diagram: Synthesis from Acetanilide

Caption: Multi-step synthesis of this compound starting from acetanilide.

Experimental Protocol:

-

Chlorination: Dissolve acetanilide in 40-70% aqueous sulfuric acid. While maintaining the temperature below 35°C, introduce chlorine gas (Cl₂) until the reaction is complete, forming dichlorophenyl acetamide.

-

Deacetylation: Heat the reaction mixture to a temperature above 75°C (up to 150°C) to hydrolyze the amide, yielding dichloroaniline.

-

Bromination: Add bromine (Br₂) to the reaction mixture while maintaining a temperature between 60°C and 120°C to produce monobromodichloroaniline.

-

Deamination (Sandmeyer-type reaction): Eliminate the amino group from the monobromodichloroaniline intermediate. This typically involves diazotization with sodium nitrite (B80452) in an acidic solution, followed by reduction of the diazonium salt (e.g., with hypophosphorous acid or by heating in ethanol) to yield the final product, this compound. The crude product is then isolated and purified, typically by recrystallization.

Applications in Drug Development & Organic Synthesis

This compound is a valuable precursor for synthesizing more complex molecules due to its amenability to palladium-catalyzed cross-coupling reactions. The bromine atom serves as a highly reactive site for forming new carbon-carbon and carbon-nitrogen bonds.

Reaction Pathways Diagram

Caption: Key cross-coupling reactions utilizing this compound.

Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile method for forming C(sp²)-C(sp²) bonds, essential for synthesizing biaryl structures found in many pharmaceuticals.

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask or Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv).

-

Catalyst Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene (B28343), 1,4-dioxane (B91453), or THF) and an aqueous solution of the base.

-

Reaction: Heat the mixture with stirring (typically 80-110°C) and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.[3]

Buchwald-Hartwig Amination

This reaction is a powerful tool for constructing C-N bonds, enabling the synthesis of aryl amines, which are prevalent in drug molecules.

Experimental Protocol (General):

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂; 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos; 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or K₃PO₄; 1.4-2.0 equiv).[4][5]

-

Reagent Addition: Add the primary or secondary amine (1.2-1.5 equiv) followed by an anhydrous solvent such as toluene or 1,4-dioxane via syringe.[4]

-

Reaction: Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After cooling, dilute the mixture with an appropriate organic solvent and water. Separate the organic layer, extract the aqueous phase, and wash the combined organic layers with brine. Dry, concentrate, and purify the product by column chromatography.[4]

References

An In-depth Technical Guide to the Physical Properties of 1-Bromo-3,5-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1-Bromo-3,5-dichlorobenzene, a halogenated aromatic hydrocarbon of interest in various chemical syntheses. The information is presented to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Data

This compound is a white to off-white crystalline solid at room temperature.[1][2] Its chemical structure consists of a benzene (B151609) ring substituted with one bromine and two chlorine atoms.[1]

| Property | Value | References |

| Molecular Formula | C₆H₃BrCl₂ | [2][3][4][5] |

| Molecular Weight | 225.90 g/mol | [2][3][4] |

| Melting Point | 73-75 °C | [2][4][6] |

| Boiling Point | 232 °C at 757 mmHg | [2][4][6] |

| Density | ~1.8 g/cm³ | [7] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [1][7] |

| Appearance | White to off-white crystalline powder/solid. | [1][2][6][7] |

| CAS Number | 19752-55-7 | [2][3][4] |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[8]

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 cm.[9][10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9][10] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[9]

-

Heating: The heating bath is heated slowly and steadily, with constant stirring for uniform temperature distribution.[9] The rate of heating should be slow, around 1-2 °C per minute, as the melting point is approached.

-

Observation: The temperature at which the substance first begins to melt (t₁) and the temperature at which the last solid crystal disappears (t₂) are recorded.[10] The melting point is reported as the range t₁ - t₂.

Experimental Workflow: Melting Point Determination

A generalized workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[11][12]

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of liquid this compound (if melted) is placed in a small test tube (fusion tube).[11][13] A capillary tube, sealed at one end, is placed inverted into the fusion tube.[11]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid such as mineral oil.[14]

-

Heating: The Thiele tube is heated gently.[11] As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.[14]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.[11] The heat is then removed, and the apparatus is allowed to cool.[14] The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[14]

Experimental Workflow: Boiling Point Determination

A generalized workflow for determining the boiling point of a liquid organic compound.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Shake-Flask Method

-

Preparation: A saturated solution is prepared by adding an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a flask at a constant temperature (e.g., 37 ± 1 °C).[15][16]

-

Equilibration: The flask is agitated (e.g., shaken or stirred) for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[16]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[15]

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-spectrophotometry, high-performance liquid chromatography (HPLC), or gas chromatography (GC).[15] The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Logical Relationship: Purity and Physical Properties

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound Cas 19752-55-7-Wanhe Chemical [wanhechemical.com]

- 3. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 19752-55-7 [chemicalbook.com]

- 5. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 6. This compound, 98% Suppliers in India | this compound, 98% Suppliers | ottokemi.com [ottokemi.com]

- 7. This compound at Best Price, High Purity Chemical [sonalplasrubind.com]

- 8. athabascau.ca [athabascau.ca]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. byjus.com [byjus.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 1-Bromo-3,5-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3,5-dichlorobenzene, a halogenated aromatic hydrocarbon pivotal in various synthetic applications. This document details its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound, with the CAS number 19752-55-7, is a significant intermediate in organic synthesis.[1] At room temperature, it presents as a white to off-white or beige-brown crystalline solid or powder.[2][3][4] It has limited solubility in water but is soluble in common organic solvents such as ethanol, acetone, and dichloromethane (B109758).[2]

A summary of its key quantitative properties is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃BrCl₂ | [2][3][5][6][7] |

| Molecular Weight | 225.90 g/mol | [3][5][6] |

| 225.894 g/mol | [2] | |

| 225.898 g/mol | [7] | |

| Melting Point | 73-75 °C | [3][4][5] |

| Boiling Point | 232 °C (at 757 mmHg) | [3][4][5] |

| Density | ~1.8 g/cm³ | [8] |

| 1.6351 (estimate) | [3][5] |

Spectroscopic Data

Characterization of this compound is well-documented. Infrared (IR) spectroscopy and mass spectrometry data are available through public databases. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides evaluated IR and electron ionization mass spectra for this compound, which are crucial for its identification and quality control in experimental settings.[7][9]

Synthesis Protocols

The synthesis of this compound can be achieved through various routes. A common laboratory and industrial method involves the diazotization of an aniline (B41778) derivative followed by a Sandmeyer-type reaction. An alternative approach involves the direct halogenation and isomerization of dichlorobenzene.

Protocol 1: Synthesis from 2,4-Dichloroaniline (B164938)

This protocol outlines the synthesis of this compound starting from 2,4-dichloroaniline.[1]

Materials:

-

2,4-dichloroaniline (900g, 5 mol)

-

98% Concentrated sulfuric acid (1350 ml)

-

30% Sodium nitrite (B80452) solution (1400g)

-

Cuprous bromide (715g, 6 mol)

-

48% Hydrobromic acid (1000 ml)

-

Dichloromethane

Experimental Procedure:

-

Prepare the amine salt by reacting 900g of 2,4-dichloroaniline with 1350 ml of 98% concentrated sulfuric acid.

-

Separately, feed the prepared amine salt and 1400g of 30% sodium nitrite solution into a jacketed tubular diazotization reactor (10m length, 7mm inner diameter).

-

Maintain the reaction temperature at 15-20°C by circulating tap water through the reactor jacket. The residence time in the tube should be approximately 30 seconds.

-

The resulting diazonium salt solution is then added directly to a three-necked flask equipped with a stirrer, containing 715g of cuprous bromide and 1000 ml of 48% hydrobromic acid.

-

Control the temperature of this subsequent reaction between 100-130°C.

-

After the reaction is complete, cool the mixture and perform a liquid-liquid extraction twice using dichloromethane.

-

Wash the combined dichloromethane layers with an alkali solution and then with water.

-

Evaporate the dichloromethane to obtain the crude product.

-

Purify the crude this compound by distillation under reduced pressure to yield the final product. The reported yield for this method is approximately 71% (865g).[1]

Protocol 2: Synthesis from Dichlorobenzene

An alternative patented process involves the bromination of dichlorobenzene followed by isomerization in the presence of an aluminum halide catalyst.[10] This method is advantageous for producing this compound in high efficiency. The key steps include:

-

Bromination of o-, m-, or p-dichlorobenzene at 0° to 180°C with bromine in the presence of an aluminum halide.

-

Isomerization of the resulting monobromodichlorobenzene mixture at 80° to 180°C, again in the presence of an aluminum halide.

-

Separation of the desired this compound from the reaction mixture.

Applications in Research and Drug Development

This compound is a versatile building block in organic synthesis, primarily utilized as an intermediate for producing pharmaceuticals and agrochemicals.[1][8] The presence of three halogen atoms on the benzene (B151609) ring provides multiple sites for further functionalization through reactions such as cross-coupling, Grignard reagent formation, and nucleophilic substitution.

For instance, it can be treated with reagents like isopropylmagnesium chloride lithium chloride (iPrMgCl·LiCl) and then quenched with an electrophile to introduce new functional groups.[3][4][11] This reactivity makes it a valuable precursor for constructing complex molecular architectures required in the development of novel therapeutic agents and crop protection chemicals.[8][12]

Safety and Handling

This compound is classified as an irritant. It is known to cause skin and eye irritation and may cause respiratory irritation.[6][13][14] It is also harmful if swallowed or inhaled.[2]

Hazard Statements:

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors.[13] Avoid contact with skin and eyes.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a dust mask (e.g., N95 type).[4][11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5] Keep away from heat and open flames.[5]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[13][14]

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound from 2,4-dichloroaniline.

Caption: Synthesis workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 19752-55-7 [chemicalbook.com]

- 4. This compound, 98% Suppliers in India | this compound, 98% Suppliers | ottokemi.com [ottokemi.com]

- 5. This compound Cas 19752-55-7-Wanhe Chemical [wanhechemical.com]

- 6. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 8. This compound at Best Price, High Purity Chemical [sonalplasrubind.com]

- 9. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 10. US4347390A - Process for producing this compound - Google Patents [patents.google.com]

- 11. This compound 98 19752-55-7 [sigmaaldrich.com]

- 12. Synthesis routes of this compound [benchchem.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.dk [fishersci.dk]

An In-depth Technical Guide to 1-Bromo-3,5-dichlorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of 1-Bromo-3,5-dichlorobenzene. This halogenated aromatic compound serves as a crucial building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Chemical Structure and Properties

This compound is a substituted benzene (B151609) ring with one bromine and two chlorine atoms positioned at the 1, 3, and 5 positions, respectively. This substitution pattern results in a molecule with C2v symmetry.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrCl₂ | [1][2] |

| Molecular Weight | 225.90 g/mol | [2] |

| CAS Number | 19752-55-7 | [1][3] |

| Appearance | White to beige-brown crystalline powder | [2] |

| Melting Point | 73-75 °C | [2] |

| Boiling Point | 232 °C at 757 mmHg | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3,5-Dichlorobromobenzene | [3] |

Synthesis of this compound

Two primary synthetic routes for this compound are prominently described in the literature: the isomerization of monobromodichlorobenzene and a multi-step synthesis commencing from acetanilide (B955).

Experimental Protocol: Synthesis via Isomerization of Monobromodichlorobenzene

This method involves the rearrangement of a monobromodichlorobenzene isomer, such as 1-bromo-2,4-dichlorobenzene (B72097) or 1-bromo-3,4-dichlorobenzene, in the presence of a Lewis acid catalyst to yield the more thermodynamically stable this compound.[4]

Materials:

-

Monobromodichlorobenzene isomer (e.g., 1-bromo-3,4-dichlorobenzene)

-

Anhydrous aluminum chloride (AlCl₃)

-

Inert solvent (optional, e.g., dichlorobenzene)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the monobromodichlorobenzene isomer.

-

In a separate, dry flask, weigh the anhydrous aluminum chloride. The molar ratio of aluminum halide to the total halobenzenes should be between 0.02 and 1.[4]

-

Gradually add the anhydrous aluminum chloride to the reaction vessel containing the monobromodichlorobenzene. The reaction can be carried out with or without an inert solvent.

-

Heat the reaction mixture to a temperature between 80 °C and 180 °C.[4] The optimal temperature may vary depending on the starting isomer and catalyst concentration.

-

Maintain the reaction at this temperature with stirring for several hours, monitoring the progress by gas chromatography (GC) until the desired level of isomerization is achieved.

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding dilute hydrochloric acid to decompose the aluminum chloride catalyst.

-

If a solid precipitates, it can be collected by filtration. The organic layer is separated, and the aqueous layer is extracted with an organic solvent like dichloromethane.

-

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or isopropanol) or by distillation under reduced pressure to yield pure this compound.

Experimental Protocol: Multi-step Synthesis from Acetanilide

This synthesis involves a sequence of electrophilic aromatic substitution and functional group transformations starting from acetanilide.[5]

Step 1: Chlorination of Acetanilide

-

Dissolve acetanilide in 40-70% aqueous sulfuric acid.[5]

-

Cool the solution to below 35 °C and bubble chlorine gas through the mixture.[5]

-

The resulting dichlorophenylacetamide is then carried forward to the next step.

Step 2: Deacetylation

-

Heat the dichlorophenylacetamide solution to a temperature above 75 °C to induce deacetylation, forming the corresponding dichloroaniline.[5]

Step 3: Bromination

-

To the dichloroaniline solution, add bromine at a temperature between 60 °C and 120 °C.[5] This results in the formation of monobromodichloroaniline.

Step 4: Deamination

-

The amino group of the monobromodichloroaniline is removed via a Sandmeyer-type reaction. This typically involves diazotization with sodium nitrite (B80452) in the presence of a strong acid, followed by reduction of the diazonium salt.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | t | 1H | H-4 |

| ~7.2 | d | 2H | H-2, H-6 |

Note: The exact chemical shifts may vary slightly depending on the solvent used. The spectrum is simple due to the molecule's symmetry. The proton at position 4 appears as a triplet due to coupling with the two equivalent protons at positions 2 and 6. The protons at positions 2 and 6 appear as a doublet due to coupling with the proton at position 4.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~135 | C-3, C-5 (C-Cl) |

| ~130 | C-2, C-6 |

| ~128 | C-4 |

| ~123 | C-1 (C-Br) |

Note: The exact chemical shifts may vary slightly depending on the solvent used. Due to the symmetry of the molecule, only four distinct signals are expected in the ¹³C NMR spectrum. The carbon atoms attached to the chlorine atoms (C-3 and C-5) are equivalent, as are the carbon atoms at the 2 and 6 positions.

Table 4: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Weak-Medium | C-H aromatic stretching |

| ~1550-1570 | Medium-Strong | C=C aromatic ring stretching |

| ~1420-1440 | Medium-Strong | C=C aromatic ring stretching |

| ~850 | Strong | C-H out-of-plane bending (isolated H) |

| ~750-800 | Strong | C-Cl stretching |

| ~550-650 | Medium | C-Br stretching |

The FT-IR spectrum displays characteristic absorptions for a substituted benzene ring. The strong bands in the lower frequency region are indicative of the carbon-halogen bonds.

Table 5: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 224, 226, 228 | High | [M]⁺ (Molecular ion peak cluster) |

| 145, 147 | Medium | [M-Br]⁺ |

| 110 | Medium | [M-Br-Cl]⁺ |

| 75 | Low | [C₆H₃]⁺ |

The mass spectrum shows a characteristic isotopic pattern for a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in a complex molecular ion peak cluster. The major fragmentation pathway involves the loss of the bromine atom, followed by the loss of a chlorine atom.

Applications in Research and Drug Development

This compound is a versatile intermediate in organic synthesis.[1] Its three halogen atoms can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) and nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, making it a valuable starting material for the synthesis of complex molecules with potential biological activity. In drug development, this compound is often used in the synthesis of lead compounds and drug candidates for various therapeutic areas.

Visualization of Synthetic Workflow

The following diagram illustrates the multi-step synthesis of this compound from acetanilide.

Caption: Synthesis of this compound from Acetanilide.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 19752-55-7 [chemicalbook.com]

- 3. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4347390A - Process for producing this compound - Google Patents [patents.google.com]

- 5. EP0046859A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

1-Bromo-3,5-dichlorobenzene melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 1-Bromo-3,5-dichlorobenzene

This technical guide provides a comprehensive overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. The document outlines key physical constants and details the experimental methodologies for their determination.

Physicochemical Data of this compound

This compound is a halogenated aromatic compound with the chemical formula C₆H₃BrCl₂.[1][2][3][4] It presents as a white to off-white crystalline solid.[1][2][5] The quantitative data regarding its melting and boiling points are summarized below. It is important to note the variability in the reported melting point ranges, which can be influenced by the purity of the sample and the experimental method used.[6]

| Property | Value | Conditions |

| Melting Point | 73-75 °C[1][7] | - |

| 71.0-81.0 °C[2] | - | |

| 75-79 °C[8] | - | |

| 53-55 °C[5] | - | |

| Boiling Point | 232 °C[1][7] | at 757 mmHg[7] |

Experimental Protocols for Determination of Physical Constants

Accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds.[6] The following sections detail standard laboratory protocols for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a common and straightforward technique for determining the melting point of a solid organic compound.[9]

Methodology:

-

Sample Preparation: The sample of this compound must be thoroughly dried and finely powdered to ensure uniform heating.[9]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, often alongside a thermometer.[6] Modern apparatuses use a heated metal block and a digital thermometer.[11]

-

Heating and Observation:

-

The sample is heated rapidly to a temperature approximately 20°C below the expected melting point.[10]

-

The rate of heating is then reduced significantly, to about 1-2°C per minute, as the melting point is approached.[10] This slow heating rate allows the temperature of the sample and the thermometer to equilibrate.[10]

-

-

Data Recording: Two temperatures are recorded:

-

The temperature at which the first droplet of liquid is observed.

-

The temperature at which the entire sample has completely melted into a clear liquid.

-

This range represents the melting point of the sample. A narrow melting point range (0.5-1.0°C) is indicative of a pure compound.

-

Boiling Point Determination: Micro-Reflux and Distillation Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[12] The method chosen for its determination often depends on the amount of sample available.

Methodology 1: Simple Distillation (for larger volumes > 5 mL) [12][13]

-

Apparatus Setup: A distillation apparatus is assembled with the liquid sample in a distilling flask. A thermometer is positioned so that its bulb is just below the side arm leading to the condenser.

-

Heating: The flask is heated gently.

-

Observation: As the liquid boils, its vapor travels into the condenser. The temperature is monitored, and the boiling point is the constant temperature at which the vapor is condensing into liquid and collecting as distillate.[13]

Methodology 2: Micro-Boiling Point Determination (for small volumes < 1 mL) [14]

This technique is suitable when only a small amount of the substance is available.

-

Sample Preparation: A few drops of the liquid are placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a heating bath (like a Thiele tube) or a metal block.[14][15]

-

Heating and Observation:

-

The apparatus is heated, and a stream of air bubbles will initially emerge from the capillary tube.[14]

-

As the temperature approaches the boiling point, the rate of bubbling will become rapid and continuous as the liquid's vapor escapes.

-

Heating is then stopped. The liquid will begin to cool.

-

-

Data Recording: The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn up into the capillary tube.[14]

References

- 1. This compound, 98% Suppliers in India | this compound, 98% Suppliers | ottokemi.com [ottokemi.com]

- 2. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 4. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound at Best Price, High Purity Chemical [sonalplasrubind.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. This compound manufacturers and suppliers in india [chemicalbook.com]

- 8. anaxlab.com [anaxlab.com]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pennwest.edu [pennwest.edu]

- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 13. vernier.com [vernier.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. byjus.com [byjus.com]

Technical Guide: Solubility of 1-Bromo-3,5-dichlorobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dichlorobenzene is a halogenated aromatic hydrocarbon with the chemical formula C₆H₃BrCl₂. It serves as a crucial intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Understanding its solubility in different organic solvents is paramount for its effective use in chemical reactions, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details a general experimental protocol for quantitative solubility determination, and presents a logical workflow for assessing its solubility.

Qualitative Solubility Data

The table below summarizes the qualitative solubility of this compound in various organic solvents based on available information.

| Solvent | Qualitative Solubility | Source |

| Dichloromethane | Soluble | [2] |

| Acetone | Soluble | [1] |

| Ethanol (B145695) | Soluble | [1] |

| Tetrahydrofuran (THF) | Used as a reaction solvent, implying solubility | [4][5] |

| Dimethylformamide (DMF) | Used as a reaction solvent, implying solubility | [4][5] |

| Isopropanol | Soluble when hot (used for recrystallization) | |

| Water | Sparingly soluble/Insoluble | [1][2] |

Experimental Protocol for Quantitative Solubility Determination (Gravimetric Method)

The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the accurate measurement of mass.[6][7]

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for drying

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Record the exact mass of the filtered saturated solution.

-

Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing the solute to decompose. The boiling point of this compound is 232 °C, so a lower temperature (e.g., 60-80 °C) is recommended.

-

Continue drying until a constant mass of the solid residue (this compound) is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass of the dish with the dried solid.

-

The solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter of solvent.

-

Logical Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: A logical workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its qualitative solubility in common solvents like dichloromethane, acetone, and ethanol is established. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide can be employed. This systematic approach will enable researchers and professionals in drug development and chemical synthesis to accurately determine the solubility of this compound, facilitating its optimal use in their work.

References

- 1. This compound at Best Price, High Purity Chemical [sonalplasrubind.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 19752-55-7 [chemicalbook.com]

- 5. This compound, 98% Suppliers in India | this compound, 98% Suppliers | ottokemi.com [ottokemi.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to 1-Bromo-3,5-dichlorobenzene: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dichlorobenzene is a halogenated aromatic hydrocarbon that serves as a crucial building block in organic synthesis.[1] Its unique substitution pattern, featuring one bromine and two chlorine atoms on a benzene (B151609) ring, imparts specific reactivity that makes it a valuable intermediate in the production of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a special focus on its emerging role in the development of novel therapeutics.

Chemical Structure and Identification

The structure of this compound is characterized by a benzene ring substituted at the 1, 3, and 5 positions with a bromine atom and two chlorine atoms, respectively.[3]

Molecular Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 19752-55-7[3] |

| Molecular Formula | C₆H₃BrCl₂[3] |

| Molecular Weight | 225.90 g/mol |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Br)Cl[3] |

| InChI Key | DZHFFMWJXJBBRG-UHFFFAOYSA-N[3] |

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] A summary of its key physical and chemical properties is presented in the tables below.

Table 2: Physical Properties

| Property | Value | Reference(s) |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 73-75 °C | |

| Boiling Point | 232 °C at 757 mmHg | |

| Density | ~1.8 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in many organic solvents such as alcohols, ethers, and chlorinated hydrocarbons. | [2] |

Table 3: Chemical Properties and Safety

| Property | Value | Reference(s) |

| Chemical Reactivity | The carbon-bromine bond is susceptible to various organometallic cross-coupling reactions. | [1] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [2] |

Synthesis and Purification

Several synthetic routes to this compound have been reported. A common laboratory and industrial-scale synthesis involves the diazotization of a substituted aniline (B41778) followed by a Sandmeyer-type reaction.

Experimental Protocol: Synthesis from Acetanilide

A process for the preparation of this compound can be initiated from acetanilide.[4]

Methodology:

-

Chlorination: Acetanilide is reacted with chlorine in the presence of 40-70% aqueous sulfuric acid at a temperature below 35°C to yield dichlorophenylacetamide.[4]

-

Deacetylation: The resulting dichlorophenylacetamide is deacetylated at a temperature above 75°C.[4]

-

Bromination: Bromine is added to the reaction mixture at a temperature between 60 and 120°C to afford monobromodichloroaniline.[4]

-

Deamination: The amino group of the monobromodichloroaniline is then removed through a conventional deamination reaction. For example, the product can be diazotized and the diazonium group subsequently removed.[4]

-

Work-up and Purification: The crude product is isolated and can be purified by recrystallization from a suitable solvent such as isopropanol (B130326) or dimethylformamide to yield pure this compound.[4]

Purification by Recrystallization

Methodology:

-

Dissolve the crude this compound in a minimal amount of hot isopropanol.[4]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.

-

Dry the crystals under vacuum to obtain the purified product.

Chemical Reactivity and Applications in Organic Synthesis

The bromine atom in this compound is the primary site of reactivity, making it a versatile substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Grignard Reaction

This compound readily forms a Grignard reagent, 3,5-dichlorophenylmagnesium bromide, upon reaction with magnesium metal. This reagent is a powerful nucleophile used to create new carbon-carbon bonds.

Experimental Protocol: Preparation of 3,5-Dichlorophenylmagnesium Bromide

Materials:

-

Magnesium turnings

-

This compound

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an activator)

Procedure:

-

Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask and briefly heat under a stream of nitrogen, then allow to cool.

-

Add a portion of anhydrous THF to the magnesium.

-

Dissolve this compound in anhydrous THF and add this solution to the dropping funnel.

-

Add a small amount of the this compound solution to the magnesium suspension to initiate the reaction. A small crystal of iodine and gentle warming can be used to start the reaction if necessary.

-

Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional period to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound can participate in this reaction to form substituted alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

Materials:

-

This compound (or another aryl halide)

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)[5]

-

Copper(I) iodide (CuI)[5]

-

Amine base (e.g., triethylamine, diisopropylamine)[5]

-

Anhydrous solvent (e.g., THF, DMF)[5]

Procedure:

-

To a dry reaction flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.[5]

-

Add the anhydrous solvent and the amine base.[5]

-

Add the terminal alkyne to the reaction mixture.[5]

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by a suitable technique like TLC or GC-MS.[5]

-

Upon completion, work up the reaction by diluting with an organic solvent, washing with aqueous solutions to remove catalysts and salts, and drying the organic layer.[5]

-

The crude product is then purified, typically by column chromatography.[5]

Role in Drug Discovery: Targeting the STEP Signaling Pathway

A significant application of this compound in medicinal chemistry is its use as a starting material for the synthesis of inhibitors of Striatal-Enriched protein tyrosine Phosphatase (STEP), also known as PTPN5.[6] STEP is a brain-specific phosphatase that has been implicated in the pathophysiology of several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.[7][8]

Elevated STEP activity leads to the dephosphorylation and subsequent inactivation of key signaling proteins involved in synaptic plasticity and neuronal survival.[7][9] These substrates include extracellular signal-regulated kinases 1/2 (ERK1/2), p38 mitogen-activated protein kinase, the Src family kinase Fyn, and subunits of glutamate (B1630785) receptors (GluN2B and GluA2).[7] By inhibiting the overactivity of STEP, it is hypothesized that normal synaptic function can be restored, offering a therapeutic strategy for these debilitating disorders.[6]

The STEP Signaling Pathway

The diagram below illustrates the central role of STEP in neuronal signaling and the points of intervention for inhibitors derived from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. EP0046859A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Substrate-Based Fragment Identification for the Development of Selective, Nonpeptidic Inhibitors of Striatal-Enriched Protein Tyrosine Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PTPN5 - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. genecards.org [genecards.org]

1-Bromo-3,5-dichlorobenzene: A Core Intermediate in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3,5-dichlorobenzene is a halogenated aromatic compound that serves as a versatile and crucial intermediate in a wide range of chemical syntheses.[1][2] Its unique substitution pattern, featuring a reactive bromine atom and two deactivating chlorine atoms, allows for selective functionalization, making it a valuable building block in the pharmaceutical, agrochemical, and dye industries.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, key reactions, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical and Spectral Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and analysis. The key data is summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 19752-55-7 | [1] |

| Molecular Formula | C₆H₃BrCl₂ | [1] |

| Molecular Weight | 225.90 g/mol | |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 73-75 °C | |

| Boiling Point | 232 °C at 757 mmHg | [5] |

| Solubility | Soluble in common organic solvents | [6] |

| InChI Key | DZHFFMWJXJBBRG-UHFFFAOYSA-N | [1] |

Table 2: Spectral Data of this compound

| Spectrum Type | Key Data | Reference |

| ¹H NMR | Spectra available on PubChem | [1] |

| ¹³C NMR | Spectra available on PubChem | [1] |

| Mass Spectrum | Available on NIST WebBook | [7] |

| IR Spectrum | Available on NIST WebBook | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods, with the isomerization of other monobromodichlorobenzene isomers being a notable industrial process.[8]

Experimental Protocol: Synthesis via Isomerization

This protocol is adapted from a patented industrial process.[8]

Materials:

-

A mixture of monobromodichlorobenzene isomers (e.g., 1-bromo-2,4-dichlorobenzene (B72097) and 1-bromo-2,5-dichlorobenzene)

-

Aluminum halide (e.g., AlCl₃)

-

Anhydrous solvent (optional)

Procedure:

-

Charge a reaction vessel with a mixture of monobromodichlorobenzene isomers.

-

Add a catalytic amount of an aluminum halide (e.g., a mole ratio of 0.02 to 1 relative to the total halobenzenes).

-

Heat the reaction mixture to a temperature between 80°C and 180°C.

-

Maintain the temperature and stir for a period sufficient to reach equilibrium, typically 0.5 to 10 hours.

-

Monitor the reaction progress by gas chromatography (GC) to determine the concentration of this compound.

-

Once the desired concentration is reached, cool the reaction mixture.

-

The this compound can be separated from the reaction mixture by fractional distillation or crystallization.

-

The remaining isomers can be recycled back into the isomerization process.

Key Reactions and Applications as a Chemical Intermediate

The reactivity of the carbon-bromine bond in this compound makes it a versatile precursor for a variety of important chemical transformations, particularly cross-coupling and Grignard reactions.[6][9]

Grignard Reaction

The formation of the Grignard reagent from this compound opens up a wide range of synthetic possibilities for introducing the 3,5-dichlorophenyl moiety.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, place a solution of this compound in anhydrous THF.

-

Add a small portion of the this compound solution to the magnesium turnings. If the reaction does not initiate, add a small crystal of iodine and gently warm the mixture.

-

Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

The resulting greyish solution of 3,5-dichlorophenylmagnesium bromide is ready for use in subsequent reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are fundamental for the construction of complex organic molecules.[6]

This protocol is a general procedure adapted for this compound.[6]

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (e.g., trimethylsilylacetylene, 1.5 eq)

-

PdCl₂(PPh₃)₂ (0.04 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add PdCl₂(PPh₃)₂ and CuI.

-

Add a solution of this compound in a mixture of THF and diisopropylamine.

-

Purge the reaction mixture with nitrogen for 20 minutes.

-

Add the terminal alkyne to the reaction mixture.

-

Stir the resulting mixture at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC.

-

Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., CH₂Cl₂).

-

Wash the organic phase with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.

Application in Drug Development: Synthesis of a Novel Anticancer Agent

The 3,5-dichlorophenyl motif, readily accessible from this compound, is present in a number of biologically active molecules. A notable example is the novel compound 1,3-bis(3,5-dichlorophenyl)urea (B1682623) (COH-SR4), which has demonstrated significant anticancer activity in lung cancer models.[10] COH-SR4 has been shown to activate the AMP-activated protein kinase (AMPK) pathway, leading to the inhibition of cancer cell progression.[10]

While the reported synthesis of COH-SR4 starts from 3,5-dichloroaniline, a plausible and efficient synthetic route to this key precursor involves the amination of this compound.

Proposed Synthesis of 3,5-Dichloroaniline from this compound

A common method for the formation of an aniline (B41778) from an aryl bromide is the Buchwald-Hartwig amination.

Reaction Scheme:

This transformation would provide a direct link between the commercially available this compound and the precursor to the anticancer agent COH-SR4.

Visualizations

Experimental Workflow for Sonogashira Coupling

Caption: Workflow for the Sonogashira coupling of this compound.

AMPK Signaling Pathway Activated by a this compound Derivative

Caption: Activation of the AMPK pathway by a derivative of this compound.

Conclusion

This compound is a chemical intermediate of significant industrial and academic interest. Its well-defined reactivity and substitution pattern provide a reliable platform for the synthesis of complex molecules. As demonstrated, its utility extends to the development of novel therapeutic agents, highlighting its continued importance in the field of drug discovery. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this valuable synthetic building block.

References

- 1. Benzene, 1-bromo-3,5-dichloro- | C6H3BrCl2 | CID 29766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound at Best Price, High Purity Chemical [sonalplasrubind.com]

- 5. This compound | 19752-55-7 [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Benzene, 1-bromo-3,5-dichloro- [webbook.nist.gov]

- 8. US4347390A - Process for producing this compound - Google Patents [patents.google.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. Novel Compound 1, 3-bis (3, 5-dichlorophenyl) urea Inhibits Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 1-Bromo-3,5-dichlorobenzene in the Synthesis of Novel Pharmaceuticals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-3,5-dichlorobenzene is a key chemical intermediate whose unique structural features make it an invaluable building block in the synthesis of complex pharmaceutical compounds. This technical guide explores the utility of this versatile molecule, with a particular focus on its application in the development of Chemoattractant Receptor-Homologous Molecule Expressed on Th2 cells (CRTH2) antagonists, a promising class of drugs for the treatment of asthma and allergic inflammation. This document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and the underlying pharmacological pathways associated with pharmaceuticals derived from this compound.

Introduction

This compound (CAS No: 19752-55-7) is a halogenated aromatic compound that serves as a pivotal starting material and intermediate in the pharmaceutical, agrochemical, and dyestuff industries.[1][2][3] Its chemical structure, featuring both bromine and chlorine substituents on a benzene (B151609) ring, offers multiple reactive sites for the construction of complex molecular architectures.[3] In the pharmaceutical sector, it is particularly valued for its role in the synthesis of novel drug candidates with tailored therapeutic effects.[4] This guide will delve into a specific and significant application: the synthesis of CRTH2 antagonists for the treatment of inflammatory diseases.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is crucial for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrCl₂ | [5] |

| Molecular Weight | 225.89 g/mol | [5] |

| Appearance | White to beige-brown crystalline powder | [6] |

| Melting Point | 73-75 °C | [6] |

| Boiling Point | 232 °C at 757 mmHg | [6] |

| Solubility | Soluble in many organic solvents |

Application in the Synthesis of CRTH2 Antagonists

Chemoattractant Receptor-Homologous Molecule expressed on Th2 cells (CRTH2), also known as the Prostaglandin D2 receptor 2 (DP2), is a G-protein-coupled receptor involved in the inflammatory cascade of allergic diseases such as asthma.[7][8] Prostaglandin D2 (PGD2), released from mast cells, binds to CRTH2 on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, leading to their recruitment, activation, and the release of pro-inflammatory cytokines.[8][9] CRTH2 antagonists block this interaction, thereby mitigating the inflammatory response.[10]

Several potent and selective CRTH2 antagonists have been developed, with many sharing a common structural motif that can be accessed synthetically from this compound. A key example is the class of indole-based CRTH2 antagonists.

Synthetic Pathway to an Indole-Based CRTH2 Antagonist

The following sections detail a representative synthetic route to a potent indole-based CRTH2 antagonist, starting from this compound. This pathway highlights key chemical transformations where this building block is essential.

References

- 1. researchgate.net [researchgate.net]

- 2. KR20230160303A - 5-{5-chloro-2-[(3S)-3-[(morpholine-4-yl)methyl]-3, 4-dihydroisoquinoline-2(1H)-carbonyl]phenylï½-1, Novel method for synthesis of 2-dimethyl-1H-pyrrole-3-carboxylic acid derivatives and their use for production of pharmaceutical compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ias.ac.in [ias.ac.in]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CRTH2 antagonists in asthma: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New indole amide derivatives as potent CRTH2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lynchpin of Crop Protection: An In-depth Technical Guide to the Agrochemical Applications of 1-Bromo-3,5-dichlorobenzene

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

1-Bromo-3,5-dichlorobenzene is a halogenated aromatic compound that serves as a critical intermediate in the synthesis of a variety of agrochemicals. Its unique substitution pattern provides a versatile scaffold for the construction of complex molecules with potent biological activities. This technical guide delves into the core applications of this compound in the agrochemical sector, with a primary focus on its role in the development of dicarboximide fungicides. The guide will provide an overview of the synthetic pathways, detailed experimental protocols, quantitative efficacy data, and the molecular mechanism of action of the resulting agrochemical products.

Core Application: Fungicide Synthesis

The most prominent application of this compound in the agrochemical industry is as a precursor for the synthesis of dicarboximide fungicides, most notably Vinclozolin. These fungicides are highly effective against a range of economically important plant pathogens.

Synthetic Pathway to Vinclozolin

The synthesis of Vinclozolin from this compound proceeds through a key intermediate, 3,5-dichloroaniline (B42879). The overall synthetic route can be summarized in two main stages:

-

Ammonolysis of this compound to 3,5-dichloroaniline.

-

Condensation of 3,5-dichloroaniline with a derivative of 2-hydroxy-2-methyl-3-butenoic acid to form Vinclozolin.

Caption: Synthetic pathway from this compound to Vinclozolin.

Experimental Protocols

Synthesis of 3,5-dichloroaniline from this compound

A detailed method for the synthesis of 3,5-dichloroaniline involves the amination of this compound.[1]

-

Reactants: this compound, aqueous ammonia (B1221849), cuprous chloride (catalyst).

-

Procedure: this compound is reacted with aqueous ammonia in the presence of a cuprous chloride catalyst.

-

Reaction Conditions: The reaction is carried out at an elevated temperature and under high pressure.

-

Yield: This process is reported to produce 3,5-dichloroaniline in high yield.[1]

Synthesis of Vinclozolin from 3,5-dichloroaniline

One of the primary methods for synthesizing Vinclozolin involves the reaction of 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methyl-3-butenoic acid.[2][3]

-

Reactants: 3,5-dichlorophenyl isocyanate (prepared from 3,5-dichloroaniline and phosgene), and an alkyl ester of 2-hydroxy-2-methyl-3-butenoic acid (e.g., methyl 2-hydroxy-2-methyl-3-butenoate).

-

Procedure: 3,5-dichlorophenyl isocyanate is reacted with the alkyl ester of 2-hydroxy-2-methyl-3-butenoic acid.

-

Reaction Conditions: The reaction is followed by ring closure, which is achieved at an elevated temperature.[2]

-

Product Formulation: The resulting Vinclozolin is then formulated into a dry, flowable, or extruded granular form.[2]

Quantitative Efficacy of Vinclozolin

Vinclozolin is particularly effective against gray mold (Botrytis cinerea) and white mold (Sclerotinia sclerotiorum), which are devastating pathogens for a wide range of crops.

| Fungicide | Pathogen | Efficacy Metric (EC50 in µg/mL) | Reference |

| Vinclozolin | Botrytis cinerea | 0.1 - >10 (depending on resistance) | [1] |

| Vinclozolin | Sclerotinia sclerotiorum | 0.11 - 0.72 | [4] |

EC50: The concentration of a fungicide that causes a 50% reduction in the growth of a fungal pathogen.

Mechanism of Action: Dicarboximide Fungicides

Dicarboximide fungicides, including Vinclozolin, act on a specific signal transduction pathway in fungi, leading to cell death.[5]

The High Osmolarity Glycerol (HOG) Pathway

The target of dicarboximide fungicides is the High Osmolarity Glycerol (HOG) pathway, a MAP kinase cascade that is crucial for fungal responses to osmotic stress.[6] The fungicide is believed to target a two-component histidine kinase, which is an upstream sensor in this pathway.[5][6] In Botrytis cinerea, this histidine kinase is known as Bos1, and the downstream MAP kinase is Sak1.[6] The fungicide's interaction with this pathway is thought to lead to its hyperactivation, resulting in a disruption of osmotic regulation and ultimately, cell death.[5]

Caption: Proposed mechanism of action of dicarboximide fungicides on the HOG pathway.

Other Potential Agrochemical Applications

While the primary and well-documented application of this compound is in the synthesis of dicarboximide fungicides, its derivatives have been explored in other areas of agrochemical development.

Herbicides

The dichloroaniline moiety is a common feature in some herbicides. For instance, 3,4-dichloroaniline (B118046) is a precursor to the herbicide Diuron.[7] While not a direct application of this compound, it highlights the importance of the dichlorinated aniline (B41778) structure in herbicidal activity.

Insecticides

Similarly, the insecticide Teflubenzuron is synthesized from 2,4-Difluoro-3,5-dichloroaniline.[6][8] This demonstrates that further halogenation of the 3,5-dichloroaniline scaffold can lead to potent insecticidal compounds. Teflubenzuron acts as a chitin (B13524) synthesis inhibitor, disrupting the molting process in insects.[4][8]

| Agrochemical | Class | Precursor | Target |

| Diuron | Herbicide | 3,4-dichloroaniline | Photosynthesis (Photosystem II) |

| Teflubenzuron | Insecticide | 2,4-Difluoro-3,5-dichloroaniline | Chitin Synthesis |

Conclusion

This compound is a valuable and versatile intermediate in the agrochemical industry. Its primary role as a precursor to the dicarboximide fungicide Vinclozolin has been well-established, providing an effective solution for the control of significant fungal pathogens in agriculture. The unique chemical structure of this compound and its derivatives continues to be a foundation for the development of new and effective crop protection agents. Further research into the derivatization of this compound may unlock novel applications in the ongoing effort to ensure global food security.

References

- 1. US4347390A - Process for producing this compound - Google Patents [patents.google.com]

- 2. Vinclozolin - Wikipedia [en.wikipedia.org]

- 3. Vinclozolin (Ref: BAS 352F) [sitem.herts.ac.uk]

- 4. fao.org [fao.org]

- 5. The Destructive Fungal Pathogen Botrytis cinerea—Insights from Genes Studied with Mutant Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The HOG1-like MAP kinase Sak1 of Botrytis cinerea is negatively regulated by the upstream histidine kinase Bos1 and is not involved in dicarboximide- and phenylpyrrole-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diuron (Ref: DPX 14740) [sitem.herts.ac.uk]

- 8. nbinno.com [nbinno.com]

The Pivotal Role of 1-Bromo-3,5-dichlorobenzene in the Synthesis of Advanced Colorants: A Technical Guide

Introduction

1-Bromo-3,5-dichlorobenzene, a halogenated aromatic compound, serves as a crucial building block in the synthesis of high-performance dyes and pigments. Its unique chemical structure, characterized by the presence of bromine and chlorine atoms on the benzene (B151609) ring, imparts desirable properties such as enhanced color intensity, lightfastness, and thermal stability to the final colorant molecules.[1][2] This technical guide provides an in-depth exploration of the synthetic pathways and experimental protocols involved in utilizing this compound for the manufacturing of advanced dyes, with a particular focus on its conversion to key intermediates and their subsequent application in the production of azo and quinophthalone colorants. This document is intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development.

Core Intermediate: From this compound to 3,5-Dichloroaniline (B42879)

The primary route for the utilization of this compound in dye synthesis involves its conversion to the versatile intermediate, 3,5-dichloroaniline. The bromine atom, being more reactive than the chlorine atoms, can be selectively replaced by an amino group. This transformation is a critical step, as the resulting 3,5-dichloroaniline is a primary aromatic amine, a cornerstone for the synthesis of a wide array of azo dyes and other colorants.

A common method to achieve this amination is through a reaction with ammonia (B1221849) in the presence of a copper catalyst at elevated temperature and pressure.

Experimental Protocol: Synthesis of 3,5-Dichloroaniline from this compound

This protocol is based on established industrial practices for the amination of aryl halides.

Materials:

-

This compound

-

Aqueous ammonia (28-30%)

-

Cuprous chloride (CuCl)

-

Autoclave reactor

Procedure:

-

A high-pressure autoclave reactor is charged with this compound, aqueous ammonia, and a catalytic amount of cuprous chloride in a toluene solvent.

-

The reactor is sealed, and the mixture is heated to a temperature in the range of 180-220°C.

-

The reaction is maintained at a pressure of 40-60 atm for a period of 8-12 hours with continuous stirring.

-

After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is transferred to a separation funnel. The organic layer containing the product is separated from the aqueous layer.

-

The organic layer is washed with water to remove any remaining ammonia and inorganic salts.

-

The toluene solvent is removed by distillation under reduced pressure.

-